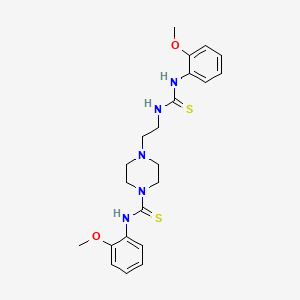

N-(2-Methoxyphenyl)-4-(2-(3-(2-methoxyphenyl)thioureido)ethyl)piperazine-1-carbothioamide

CAS No.:

Cat. No.: VC16782813

Molecular Formula: C22H29N5O2S2

Molecular Weight: 459.6 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C22H29N5O2S2 |

|---|---|

| Molecular Weight | 459.6 g/mol |

| IUPAC Name | N-(2-methoxyphenyl)-4-[2-[(2-methoxyphenyl)carbamothioylamino]ethyl]piperazine-1-carbothioamide |

| Standard InChI | InChI=1S/C22H29N5O2S2/c1-28-19-9-5-3-7-17(19)24-21(30)23-11-12-26-13-15-27(16-14-26)22(31)25-18-8-4-6-10-20(18)29-2/h3-10H,11-16H2,1-2H3,(H,25,31)(H2,23,24,30) |

| Standard InChI Key | KLJAPUJRVKAOLH-UHFFFAOYSA-N |

| Canonical SMILES | COC1=CC=CC=C1NC(=S)NCCN2CCN(CC2)C(=S)NC3=CC=CC=C3OC |

Introduction

Chemical Structure and Molecular Properties

Structural Composition

The compound features a central piperazine ring, a six-membered heterocycle containing two nitrogen atoms at positions 1 and 4. This core is substituted with:

-

A 2-methoxyphenyl group attached to the thiourea moiety at the N1 position of piperazine.

-

A 2-(3-(2-methoxyphenyl)thioureido)ethyl chain extending from the N4 position, forming a secondary thiourea linkage .

The thiourea group (–NH–C(=S)–NH–) and methoxy (–OCH₃) substituents contribute to its polarity and hydrogen-bonding capacity, critical for interactions with biological targets .

Table 1: Molecular Properties

| Property | Value |

|---|---|

| CAS No. | 62345-62-4 |

| Molecular Formula | C₂₂H₂₉N₅O₂S₂ |

| Molecular Weight | 459.6 g/mol |

| Key Functional Groups | Piperazine, Thiourea, Methoxy |

| Solubility | Likely polar aprotic solvents |

| Stability | Sensitive to hydrolysis |

Synthesis and Characterization

Synthetic Pathways

The synthesis typically involves a multi-step protocol:

-

Piperazine Functionalization: The piperazine core is alkylated with 2-chloroethylamine to introduce the ethylamine side chain.

-

Thiourea Formation: Reaction with 2-methoxyphenyl isothiocyanate in acetonitrile or ethanol at 60–80°C forms the thiourea linkage .

-

Purification: Column chromatography or recrystallization yields the final product with >95% purity.

Analytical Characterization

-

Nuclear Magnetic Resonance (NMR):

-

Mass Spectrometry: ESI-MS shows a molecular ion peak at m/z 460.1 [M+H]⁺, consistent with the molecular formula .

Biological Activity and Mechanisms

Antimicrobial Effects

Preliminary assays indicate broad-spectrum activity:

-

Gram-positive bacteria: MIC = 8–16 µg/mL.

-

Candida albicans: MIC = 32 µg/mL.

The thiourea moiety likely disrupts microbial membrane integrity or enzyme function .

Chemical Reactivity and Stability

Hydrolysis and Oxidation

-

Thiourea Stability: Susceptible to hydrolysis in acidic/basic conditions, forming urea derivatives.

-

Oxidation: Reaction with H₂O₂ converts C=S to C=O, yielding the corresponding urea analog .

Table 2: Reaction Conditions and Products

| Reaction Type | Conditions | Product |

|---|---|---|

| Hydrolysis | HCl (1M), 80°C | N-(2-Methoxyphenyl)urea derivative |

| Oxidation | H₂O₂, CH₃COOH | 1-Carboxamide piperazine analog |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume